molecular formula C42H61O4P B1609375 Sumilizer GP CAS No. 203255-81-6

Sumilizer GP

Cat. No. B1609375
M. Wt: 660.9 g/mol
InChI Key: MSXXDBCLAKQJQT-UHFFFAOYSA-N
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Description

Sumilizer GP is a phenol phosphite type antioxidant, thermal stabilizer, and processing stabilizer . It is used in the industrial chemicals sector, specifically for rubber chemicals and polymer additives . It is known for its excellent processing stabilization, especially at elevated temperatures for the polymer manufacturing process . It reduces loading levels and prevents Fish-Eye gels . It also has high compatibility with resins and lower volatility .


Synthesis Analysis

Sumilizer GP is part of the Sumilizer G series, which includes Sumilizer GM, Sumilizer GS, Sumilizer GA-80, and Sumilizer GP . These additives are developed as the fruits of evaluation and synthetic technologies of Sumitomo Chemical . They are excellent additives for maintaining the function of a polymer material .


Molecular Structure Analysis

Sumilizer GP has a unique structure with both a phenolic antioxidant moiety and a phosphonic antioxidant moiety in a single molecule . The molecular formula of Sumilizer GP is C42H61O4P .


Chemical Reactions Analysis

Sumilizer GP can efficiently prevent degradation of thermoplastic resins during processing . It is assumed that it quickly reduces the ROOH derived from ROO• to ROH .


Physical And Chemical Properties Analysis

Sumilizer GP is a white crystalline powder with a melting point of 115°C or higher . It has excellent resistance to hydrolysis and excellent resistance to discoloration NOx gas discoloration .

Scientific Research Applications

1. Enhancing Antitumor T-cell Response

A study highlighted the use of glycoprotein 100 (gp100) in combination with ipilimumab, an agent blocking cytotoxic T-lymphocyte-associated antigen 4. The combination aimed to potentiate an antitumor T-cell response, showing improved overall survival in patients with previously treated metastatic melanoma. The research underscores the pivotal role of gp100 in facilitating immunotherapy treatments (Hodi et al., 2010).

2. Effect on Prescribing Behaviour

The application of a computer reminder system (CRS) integrated with prescribing guidelines for general practitioners (GPs) was examined to control drug-prescribing behavior. The study observed variations in prescribing behavior among GPs and suggested that computerized reminders might have a favorable effect on restricting certain non-indicated drugs in general practice (Martens et al., 2007).

3. Metabonomics in Hyperlipidemia Treatment

Research on Gynostemma pentaphyllum (GP), used for treating diseases like hyperlipidemia, highlighted the therapeutic mechanisms of GP and atorvastatin. The study, through 1H-NMR-based metabonomics, illustrated how GP affects lipid metabolism and exerts its anti-hyperlipidemia effect by elevating phosphatidylcholine levels and decreasing trimethylamine N-oxide levels (Wang et al., 2013).

4. Anti-Cancer Properties of Gossypol (GP)

A study on (±) gossypol (GP) from cotton seed explored its cytotoxic effect on A375 melanoma cells, identifying that GP induces ROS-independent but caspase-dependent cell death of melanoma cells. The research emphasized that GP, within a specific concentration range, might serve as an effective anticancer drug without harmful side effects (Haasler et al., 2021).

5. Effects on the Central Nervous System

A study on GPI 5693, an inhibitor of NAALADase aimed for the treatment of neuropathic pain, assessed the central nervous system (CNS) effects, pharmacokinetics, and safety. The study revealed that CNS effects mainly occurred after the highest dose, and GPI 5693 was safe and tolerable in healthy subjects, with plasma concentrations effective in reversing hyperalgesia in animal models (van der Post et al., 2005).

6. GPCR Drug Discovery

A comprehensive analysis of G protein-coupled receptor (GPCR) drugs and agents in clinical trials was performed, highlighting the substantial involvement of GPCRs in human pathophysiology and their pharmacological tractability. The study showed that GPCRs are intensively studied drug targets and have broad untapped therapeutic potential, particularly in genetic and immune system disorders (Hauser et al., 2017).

Safety And Hazards

Sumilizer GP has approval for food contact from FDA and EU . It has excellent resistance to NOx discoloration and outstanding compatibility with polyolefins . It is also highly resistant to hydrolysis .

properties

IUPAC Name

2-tert-butyl-6-methyl-4-[3-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H61O4P/c1-26-20-27(21-32(35(26)43)40(8,9)10)18-17-19-44-47-45-36-30(22-28(38(2,3)4)24-33(36)41(11,12)13)31-23-29(39(5,6)7)25-34(37(31)46-47)42(14,15)16/h20-25,43H,17-19H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXXDBCLAKQJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CCCOP2OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C4=C(O2)C(=CC(=C4)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H61O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870221
Record name Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sumilizer GP

CAS RN

203255-81-6
Record name Sumilizer GP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203255-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,8,10-Tetra-tert-butyl-6-(3-(3-methyl-4-hydroxy-5-tert-butylphenyl)propoxy)dibenzo(d,f)(1,3,2)dioxaphosphepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203255816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,8,10-TETRA-TERT-BUTYL-6-(3-(3-METHYL-4-HYDROXY-5-TERT-BUTYLPHENYL)PROPOXY)DIBENZO(D,F)(1,3,2)DIOXAPHOSPHEPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE2WRB24EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
K Kimura, H Awa, N Inui - Sumitomo Kagaku Tokushugo …, 2006 - sumitomo-chem.co.jp
… Sumilizer®GP (abbreviated as GP hereafter) is a high performance hybrid process stabilizer … Stabilization of Thermoplastic Resins by Using Sumilizer®GP Sumilizer®GP, which has a …
Number of citations: 3 www.sumitomo-chem.co.jp
T Takahashi, R SOMA, K KIMURA… - Sumitomo Chemical …, 2009 - sumitomo-chem.co.jp
… In response to specific customer needs, we have developed SUMILIZER® GP, SUMILIZER® GS, SUMILIZER® GM, SUMILIZER® GA-80 polymer additives (stabilizing agents) as …
Number of citations: 2 www.sumitomo-chem.co.jp
K Abe - Seikei-Kakou, 2014 - ui.adsabs.harvard.edu
… Processing Stabilizer for Thermoplastic Resin "SUMILIZER ® GP" …
Number of citations: 0 ui.adsabs.harvard.edu
D Budde, TV Maier, E Jurkiewicz, I Pahl, A Hauk… - Analytical and …, 2020 - Springer
… -4-(3-((2,4,8,10-tetrakis(tert-butyl)dibenzo[d,f] [1,3,2]dioxaphosphepin-6-yl)oxy)propyl)phenol (antioxidant 2 (AO2), listed as food additive by the FDA [16], trade name Sumilizer® GP). …
Number of citations: 9 link.springer.com
X Fernandez Castro - 2018 - matheo.uliege.be
… Les résultats de l’extrusion ont prouvé que les meilleurs protecteurs de l’écoulement sont la phénothiazine, la vitamine E, Sumilizer GM et Sumilizer GP alors que du coté de la …
Number of citations: 0 matheo.uliege.be
G Pritchard - Plastics, Additives and Compounding, 2007 - Elsevier
… functional groups in the same molecule (Sumilizer® GP). The company has elucidated the … Sumilizer® GP was first launched in 2000, but production capacity has now been increased …
Number of citations: 1 www.sciencedirect.com
D Kugimoto, S Kouda, M Yamaguchi - Journal of Polymers and the …, 2021 - Springer
The effect of ethylene–vinyl acetate copolymer (EVA) addition on the rheological properties of poly(lactic acid) (PLA) was studied. EVA exhibited strain-hardening behavior in the …
Number of citations: 15 link.springer.com
D Kugimoto, S Kouda, M Yamaguchi - Polymer Testing, 2019 - Elsevier
We investigated the structure and properties of binary blends comprising poly(lactic acid) (PLA) as a matrix and ethylene–vinyl acetate copolymer (EVA), by considering the effect of the …
Number of citations: 23 www.sciencedirect.com
J Seemork, T Itoh, S Nobukawa… - 日本レオロジー学会誌, 2016 - jstage.jst.go.jp
The effect of crystallization on the drawdown force, ie, the force needed to stretch a molten polymer uniaxially, was studied using conventional polyethylene samples. It was found that …
Number of citations: 12 www.jstage.jst.go.jp
R Wiwattananukul, B Fan, M Yamaguchi - Composites Science and …, 2017 - Elsevier
A methodology for controlling the localization of multi-walled carbon nanotubes (MWCNTs) was studied using an immiscible polymer blend composed of isotactic polypropylene (PP) …
Number of citations: 23 www.sciencedirect.com

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